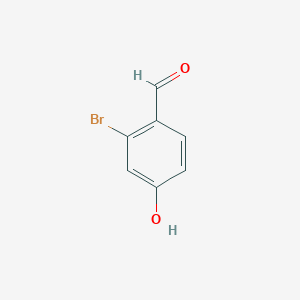

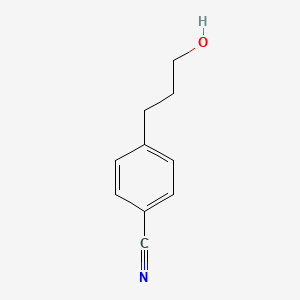

2-(3-aminophenoxy)-N,N-dimethylacetamide

説明

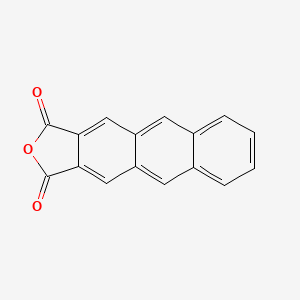

2-(3-Aminophenoxy)-N,N-dimethylacetamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds that share some structural similarities, such as the presence of an amino group attached to a phenyl ring and the inclusion of an acetamide moiety. The first paper discusses substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which are synthesized from various 2-amino-substituted phenols . The second paper describes the synthesis of amino-substituted ethylene-1,1-bisphosphonic acids and their N-methylated derivatives . These compounds are structurally related to 2-(3-Aminophenoxy)-N,N-dimethylacetamide by the presence of an amino group and an acetamide or acetylphosphonate group.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from substituted phenols or N-phthaloylglycine. In the first paper, the synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides is achieved by reacting various 2-amino-substituted phenols with ((4-methylbenzenesulfonyl)amino)acetyl chloride . The second paper outlines the synthesis of 2-amino-1-hydroxyethylene-1,1-bisphosphonic acid from N-phthaloylglycine, followed by reactions with formic acid and formaldehyde to obtain N-methylated derivatives . These methods could potentially be adapted for the synthesis of 2-(3-Aminophenoxy)-N,N-dimethylacetamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of the compounds in the first paper was determined using X-ray crystallography, which provided insights into the intramolecular hydrogen-bonding patterns . Although the exact molecular structure of 2-(3-Aminophenoxy)-N,N-dimethylacetamide is not discussed, similar analytical techniques could be employed to elucidate its structure, including the identification of any potential hydrogen-bonding interactions.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-(3-Aminophenoxy)-N,N-dimethylacetamide. However, the first paper indicates that the synthesized compounds exhibit intramolecular hydrogen-bonding, which could influence their reactivity . The presence of amino and acetamide groups in the structure suggests that the compound could participate in reactions typical of these functional groups, such as acylation, alkylation, or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Aminophenoxy)-N,N-dimethylacetamide are not directly reported in the papers. However, the characterization of related compounds was performed using techniques such as FAB mass spectrometry, IR, and NMR spectroscopy . These methods can provide valuable information about the molecular weight, functional groups, and electronic environment of the compound. Variable temperature NMR experiments could also reveal dynamic aspects of the compound's behavior in solution, such as conformational changes or the presence of equilibrium between different tautomeric forms .

科学的研究の応用

Synthesis and Polymer Development

- Poly(Ether Ether Ketone)Imide Resin : The monomer 4,4-bis(3-aminophenoxy)benzophenone, similar in structure to 2-(3-aminophenoxy)-N,N-dimethylacetamide, was synthesized and utilized to develop poly(ether ether ketone)imide (PEEKI) resin powder or film. This process involved polymerization reactions in N,N-dimethylacetamide solvent (Yu Xin-hai, 2006).

- Poly(amide‐imide)s Synthesis : Research demonstrates the synthesis of poly(amide-imide)s using aminophenoxy and bis(trimellitimide)s in N-methyl-2-pyrrolidone (NMP), a process where N,N-dimethylacetamide plays a key role (Cnin-Ping Yang & Jiun-Hung Lin, 1995).

Advanced Materials and High-Performance Polymers

- Poly(imide amide)s with Enhanced Thermal Stability : A study on N,N'-dimethylated diamines (related to N,N-dimethylacetamide) details the synthesis of poly(imide amide)s with superior thermal stability and decreased coloration (D. J. Irvin et al., 1996).

- Aromatic Polyamides with Ether Linkages : Research involves the synthesis of aromatic polyamides containing flexible ether linkages and laterally attached side rods, demonstrating solubility in N,N-dimethylacetamide and other polar solvents (S. Hsiao & Yu-Hui Chang, 2004).

Chemical Synthesis and Reagent Use

- Synthesis of 2,3-Dihydrobenzo[1,4]dioxine Derivatives : A methodology using N,N-dimethylacetamide solvent was developed for synthesizing 2,3-dihydrobenzo[1,4]dioxine derivatives, indicating a broad applicability of N,N-dimethylacetamide in chemical syntheses (B. Gabriele et al., 2006).

- Efficient Sulfamoylation of a Hydroxyl Group : A study outlines the accelerated sulfamoylation reaction of a hydroxyl group using N,N-dimethylacetamide, highlighting its effectiveness as a solvent in such reactions (M. Okada, S. Iwashita & N. Koizumi, 2000).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.

将来の方向性

This involves predicting or suggesting further studies that could be done with the compound. It could involve potential applications, further reactions, or investigations into its properties.

I hope this general approach helps! If you have a different compound or a more specific question, feel free to ask!

特性

IUPAC Name |

2-(3-aminophenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)10(13)7-14-9-5-3-4-8(11)6-9/h3-6H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVOZEIZAGYCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441030 | |

| Record name | 2-(3-aminophenoxy)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-aminophenoxy)-N,N-dimethylacetamide | |

CAS RN |

184944-88-5 | |

| Record name | 2-(3-Aminophenoxy)-N,N-dimethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184944-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-aminophenoxy)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)